molecular formula C15H18O3 B1435789 Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate CAS No. 1807887-88-2

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

Cat. No.: B1435789
CAS No.: 1807887-88-2
M. Wt: 246.3 g/mol
InChI Key: FPEBHGKOFMDFIU-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a β-keto ester derivative featuring a methylidene group (CH₂) conjugated to a 2,6-dimethylphenyl substituent. Oxobutanoate derivatives, in general, are noted for their biological relevance, including cytotoxic properties .

Properties

IUPAC Name

ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-5-18-15(17)14(12(4)16)9-13-10(2)7-6-8-11(13)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEBHGKOFMDFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Diazonium Salt Intermediate (Classical Method)

One well-documented method involves the formation of a diazonium salt from 2,6-dimethylaniline, which is then coupled with ethyl acetoacetate under basic conditions.

Procedure:

  • 2,6-Dimethylaniline (2.26 g, 0.01 mol) is dissolved in dilute hydrochloric acid (22 mL, prepared from 9 mL HCl and 13 mL water) and cooled to 0°C.
  • A cold aqueous solution of sodium nitrite (3.2 g, 0.0462 mol in 10 mL water) is added slowly, keeping the temperature below 5°C to form the diazonium salt.
  • The diazonium salt solution is then filtered into a cooled mixture of ethyl acetoacetate (3.4 mL) and sodium acetate (7.0 g) in ethanol (100 mL).
  • The reaction mixture yields a yellow-orange solid, which is filtered, washed with ice-cold water, dried, and recrystallized from methanol.

Yield and Purity:

  • Yield: 3.65 g corresponding to 86.5%
  • Melting point: 338–340 K

Notes:

  • The reaction temperature is critical to maintain the stability of the diazonium salt.
  • Sodium acetate acts as a buffering agent to maintain mildly basic conditions favorable for coupling.

This method is classical and reliable, producing high purity product suitable for further applications.

Base-Catalyzed Condensation Using Sodium Ethoxide in Ethanol

Another effective preparation method involves direct condensation of 2,6-dimethylbenzaldehyde derivatives with ethyl acetoacetate under basic catalysis.

Procedure:

  • A stirred solution of 2,6-dimethylbenzylidene precursor (0.5 mmol) and an alpha-diazo-beta-ketosulfone (143 mg, 0.6 mmol, 1.2 equiv) is prepared in dry ethanol (5 mL).
  • Sodium ethoxide (NaOEt, 51 mg, 0.75 mmol, 1.5 equiv) is added at 0°C.
  • The mixture is stirred at 0°C until completion, monitored by thin-layer chromatography (TLC).
  • The reaction mixture is concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (8:2) eluent.

Yield and Reaction Conditions:

Parameter Details
Yield Approximately 70%
Reaction temperature 0°C
Reaction time 1.5 hours
Solvent Ethanol
Base catalyst Sodium ethoxide (NaOEt)

Notes:

  • The use of sodium ethoxide provides a strong basic environment that facilitates the Knoevenagel condensation.
  • Low temperature (0°C) helps to control the reaction rate and minimize side reactions.
  • The purification step ensures removal of by-products and unreacted starting materials.

This method offers a straightforward synthesis route with moderate to good yields and is suitable for scale-up.

Comparative Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purification Notes
Diazonium Salt Coupling 2,6-dimethylaniline, NaNO2, HCl, ethyl acetoacetate, NaOAc, ethanol, 0–5°C 86.5 Recrystallization (methanol) High purity; temperature sensitive
Base-Catalyzed Knoevenagel Condensation 2,6-dimethylbenzylidene precursor, alpha-diazo-beta-ketosulfone, NaOEt, ethanol, 0°C ~70 Silica gel column chromatography Mild conditions; good control over reaction

Research Findings and Analysis

  • The diazonium salt method is advantageous for its high yield and purity but requires careful temperature control to prevent decomposition of the diazonium intermediate.
  • The base-catalyzed condensation method provides a milder alternative with simpler reagents but slightly lower yields.
  • Both methods rely on the reactivity of ethyl acetoacetate as a nucleophile and the electrophilic aromatic aldehyde or diazonium salt intermediates.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.
  • Crystallographic studies confirm the structural integrity and purity of the synthesized compound, with intramolecular hydrogen bonding contributing to molecular stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects may be due to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-[(2,6-Dimethylphenyl)methylidene]-3-oxobutanoate and Analogues

Compound Name Key Substituents/Functional Groups Synthesis Method Physical Properties Biological Activity/Applications
This compound (Target Compound) Methylidene (CH₂), 2,6-dimethylphenyl, β-keto ester Likely condensation of ethyl acetoacetate with 2,6-dimethylbenzaldehyde Data not provided in evidence; expected similar to hydrazono analogue Potential cytotoxicity (inferred from analogues)
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate Hydrazono (NH-N=), 2,6-dimethylphenyl, β-keto ester Diazotization of 2,6-dimethylaniline + ethyl acetoacetate m.p. 338–340 K; intramolecular N–H⋯O H-bonds; crystal packing via C–H⋯O chains Cytotoxic properties reported in oxobutanoates
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide Dithiolan-2-ylidene (S-containing ring), amide Reaction of α-oxoketene S,S-acetals with amines ¹H-NMR δ 8.08 (s, aromatic H), 2.47 (s, -COCH₃); white solid Not explicitly stated; sulfur may enhance bioactivity
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, β-keto ester Reflux of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines Data not provided; amide group likely enhances stability vs. esters Unspecified; amides often used in drug design
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate Cyclohexyl dioxo, β-keto ester Commercial synthesis (Parchem); likely multi-step cyclization + esterification CAS 1179243-44-7; complex structure with cyclohexyl ring Applications in organic synthesis or pharmaceuticals

Key Comparative Analysis

Structural Features: The target compound and its hydrazono analogue share the 2,6-dimethylphenyl group but differ in substituents (methylidene vs. hydrazono). The hydrazono group enables intramolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice , whereas the methylidene variant likely exhibits stronger π-conjugation due to the CH₂ linkage. The cyclohexyl dioxo analogue has a bulky, rigid substituent, which may reduce solubility but improve thermal stability .

Synthesis: Hydrazono derivatives are synthesized via diazonium coupling, requiring precise temperature control (<5°C) , while methylidene compounds may form under milder conditions (e.g., acid-catalyzed condensation). The dithiolan derivative involves α-oxoketene S,S-acetal intermediates, reflecting specialized sulfur chemistry .

Physical Properties: The hydrazono compound’s melting point (338–340 K) suggests high crystallinity due to hydrogen bonding . The dithiolan derivative’s ¹H-NMR signals (δ 2.47 for -COCH₃) align with typical β-keto ester electronic environments .

Biological Relevance: Hydrazono and methylidene oxobutanoates are implicated in cytotoxicity, possibly through interactions with cellular targets (e.g., enzymes or DNA) . Sulfur-containing analogues (e.g., dithiolan) may exhibit enhanced antimicrobial or anticancer activity due to redox-modulating properties .

Research Findings and Implications

  • Crystallography: The hydrazono compound’s asymmetric unit contains two independent molecules with nearly coplanar phenyl rings, enabling dense crystal packing via C–H⋯O and C–H⋯π interactions . This contrasts with the methylidene variant, where steric effects of the CH₂ group may disrupt such packing.
  • Reactivity: β-Keto esters like the target compound are prone to keto-enol tautomerism, which can influence their chemical behavior in reactions (e.g., nucleophilic additions) .
  • Applications: Cyclohexyl dioxo derivatives may serve as intermediates in synthesizing polycyclic natural products, while hydrazono compounds are candidates for antineoplastic agent development .

Biological Activity

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, providing a comprehensive overview of its applications in medicine and biology.

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with 2,6-dimethylbenzaldehyde in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product.

The chemical structure can be represented as follows:

C14H18O3\text{C}_{14}\text{H}_{18}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its antimicrobial properties are believed to arise from its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines has been documented, indicating its potential utility in managing inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains, indicating moderate antibacterial activity.
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed effect was dose-dependent, highlighting its potential for therapeutic use in inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-(2,6-dimethylphenyl)acetateEsterLimited biological activity
Indane-1,3-dioneDioneAnticancer properties
Ethyl 4-chloro-2-[2-(methoxyphenyl)hydrazono]-3-oxobutanoateHydrazone derivativeAntimicrobial and anti-inflammatory

This table illustrates that while similar compounds exist, this compound possesses distinct biological activities that warrant further investigation.

Q & A

Q. What is the optimized synthetic route for Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate, and how can researchers ensure high yield?

The compound is synthesized via diazonium salt coupling. Dissolve 2,6-dimethylaniline in dilute HCl (9:13 v/v HCl:H₂O) at 0°C, add sodium nitrite (0.0462 mol) to form the diazonium salt. Filter into a cooled solution of ethyl acetoacetate (3.4 mL) and sodium acetate (7.0 g) in ethanol. Maintain temperature <5°C to prevent side reactions. Recrystallize the yellow solid from methanol for purity. Yield: 86.5% (3.65 g), m.p. 338–340 K .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Single-crystal X-ray diffraction (100 K, MoKα radiation) reveals a monoclinic system (space group P2₁/c) with two independent molecules per asymmetric unit. Key parameters:

ParameterValue
a6.8072 (1) Å
b17.4339 (2) Å
c22.9238 (3) Å
β90.921 (1)°
V2720.15 (6) ų
Z8
Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the lattice, forming chains along the c-axis .

Q. What spectroscopic methods confirm the molecular structure?

Post-synthesis characterization includes:

  • ¹H/¹³C NMR : Assign hydrazone protons (δ ~11–12 ppm) and carbonyl groups (δ ~160–170 ppm).
  • X-ray Diffraction : Validate intramolecular S(6) hydrogen-bonded rings (N–H⋯O, 2.536–2.822 Å) and intermolecular C–H⋯π interactions .

Advanced Research Questions

Q. How are crystallographic challenges addressed when refining structures with two independent molecules in the asymmetric unit?

SHELXL-2014 refinement (riding model for H atoms, free refinement for N-bound H) resolves disorder. The two molecules (A and B) exhibit near-identical geometry (max. deviation: 0.069 Å). Use R₁ = 0.043, wR₂ = 0.110, and data-to-parameter ratio = 17.3 to ensure precision. Displacement parameters (U<sup>eq</sup>) are constrained for methyl groups .

Q. What role do hydrogen bonds and supramolecular interactions play in stabilizing the crystal lattice?

The lattice features:

  • Intramolecular N–H⋯O bonds : Form S(6) motifs (N1–H1⋯O3: 2.536 Å).
  • Intermolecular C–H⋯O bonds : Link molecules into chains (C8–H8B⋯O2: 3.284 Å).
  • C–H⋯π interactions : Between phenyl rings (3.642 Å) enhance stability .

Q. How does this compound compare structurally and functionally to other hydrazono-oxobutanoate derivatives?

Derivatives like ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate exhibit similar S(6) motifs but differ in bioactivity. The title compound’s cytotoxicity is linked to the 2,6-dimethylphenyl group, which enhances lipophilicity and membrane penetration compared to 4-chloro analogs .

Q. What methodological considerations apply when using SHELX software for structure refinement?

  • Data Integration : Use SAINT for frame integration (Bruker APEX-II CCD detector).
  • Absorption Correction : Apply SADABS for empirical absorption.
  • Refinement : Employ SHELXL with riding H-atom models (C–H = 0.93–0.97 Å). For disordered regions, apply ISOR or SIMU constraints .

Q. How can researchers explore the biological activity of this compound, given its structural features?

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays.
  • Structure-Activity Relationships (SAR) : Modify the hydrazone moiety (e.g., electron-withdrawing groups) to enhance bioactivity.
  • Computational Studies : Perform docking simulations to predict interactions with targets like topoisomerase II .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

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